molecular formula C11H13N3 B14588474 (1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)acetonitrile CAS No. 61471-53-2

(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)acetonitrile

Cat. No.: B14588474
CAS No.: 61471-53-2
M. Wt: 187.24 g/mol
InChI Key: YYIVNYOVCFISIY-UHFFFAOYSA-N
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Description

4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The structure of this compound includes a benzene ring fused with a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method can improve efficiency and yield by minimizing the need for intermediate purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production of the desired benzodiazepine derivative .

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration can be achieved using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce fully or partially hydrogenated derivatives .

Scientific Research Applications

4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its acetonitrile group and tetrahydro configuration can influence its binding affinity and efficacy at the GABA receptor, potentially leading to different therapeutic effects and side effect profiles .

Properties

CAS No.

61471-53-2

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)acetonitrile

InChI

InChI=1S/C11H13N3/c12-5-7-14-8-6-13-11-4-2-1-3-10(11)9-14/h1-4,13H,6-9H2

InChI Key

YYIVNYOVCFISIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C2N1)CC#N

Origin of Product

United States

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